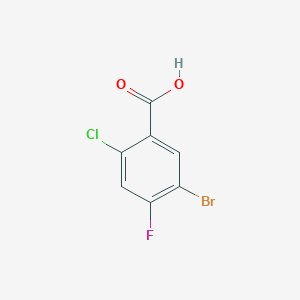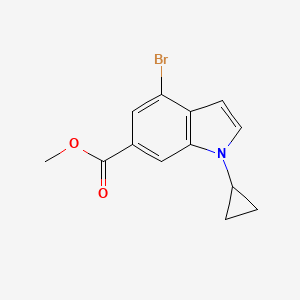
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C13H12BrNO2 . It has a molecular weight of 294.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate” is 1S/C13H12BrNO2/c1-17-13(16)8-6-11(14)10-4-5-15(9-2-3-9)12(10)7-8/h4-7,9H,2-3H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 294.15 . The compound should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Antiviral Applications
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate: has shown potential in the development of antiviral agents. Indole derivatives, in general, have been studied for their ability to inhibit various viruses. For instance, certain indole compounds have demonstrated inhibitory activity against influenza A and Coxsackie B viruses . This suggests that methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate could be explored for similar antiviral properties.
Anticancer Research
Indole derivatives are well-known for their anticancer properties. They can interfere with cancer cell proliferation and induce apoptosis. Research has indicated that modifications on the indole ring, such as the addition of bromine and cyclopropyl groups, can enhance these effects . Therefore, methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate could be a promising candidate for developing new anticancer therapies.
Anti-inflammatory Agents
The anti-inflammatory potential of indole derivatives is another significant area of research. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes. Given the structural similarities, methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate might be investigated for its ability to reduce inflammation in various conditions .
Antimicrobial Properties
Indole derivatives have been extensively studied for their antimicrobial activities against a range of bacteria and fungi. The unique structure of methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate could make it effective against resistant strains of microbes, providing a new avenue for antibiotic development .
Neuroprotective Effects
Research into indole derivatives has also highlighted their neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases. Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate could be explored for its potential to mitigate the effects of diseases like Alzheimer’s and Parkinson’s .
Antioxidant Activity
The antioxidant properties of indole derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate might be studied for its ability to act as an antioxidant, contributing to the prevention of oxidative damage .
Enzyme Inhibition
Indole derivatives are known to inhibit various enzymes, which can be beneficial in treating diseases like diabetes and hypertension. The specific structure of methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate could be tailored to target specific enzymes, offering a new approach to enzyme inhibition therapies .
Plant Growth Regulation
Indole compounds, such as indole-3-acetic acid, are crucial in plant growth regulation. Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate could be investigated for its potential to influence plant growth and development, providing new tools for agricultural biotechnology .
These diverse applications highlight the significant potential of methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate in various fields of scientific research. Each application opens up new possibilities for further exploration and development.
If you have any specific area you would like to delve deeper into, feel free to let me know!
A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in selected alkaloids
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Indole derivatives, such as “Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that future research could focus on further understanding these activities and developing new useful derivatives.
Mécanisme D'action
Target of Action
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate, as an indole derivative, is known to interact with multiple receptors . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for treatment and the development of new useful derivatives .
Mode of Action
The mode of action of Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate involves its interaction with its targets, leading to various changes. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . .
Biochemical Pathways
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate, being an indole derivative, may affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate could potentially influence a broad range of biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
methyl 4-bromo-1-cyclopropylindole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-13(16)8-6-11(14)10-4-5-15(9-2-3-9)12(10)7-8/h4-7,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZITHSVIJWJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2C3CC3)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2698065.png)
![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)
![N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2698067.png)
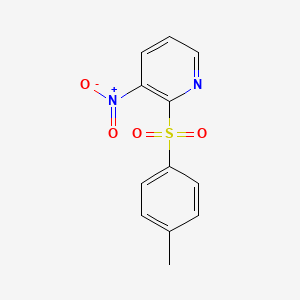
![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)

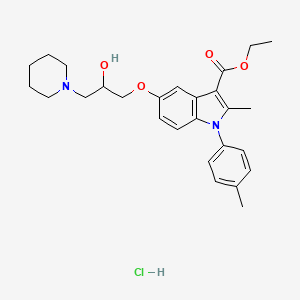
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2698075.png)
![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2698078.png)
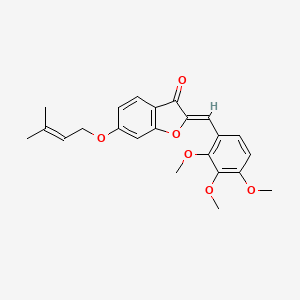
![Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate](/img/structure/B2698082.png)
